molecular formula C17H24N2O3S B2821676 N-[2-[2-(cyclohexen-1-yl)ethylsulfamoyl]ethyl]benzamide CAS No. 899956-00-4

N-[2-[2-(cyclohexen-1-yl)ethylsulfamoyl]ethyl]benzamide

Cat. No. B2821676
CAS RN: 899956-00-4
M. Wt: 336.45
InChI Key: XSSNTHCTCIYXCX-UHFFFAOYSA-N
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Description

N-[2-[2-(cyclohexen-1-yl)ethylsulfamoyl]ethyl]benzamide, commonly known as CHEB, is a chemical compound that has gained significant attention in the field of scientific research. CHEB is a small molecule that belongs to the class of sulfonamide compounds, and it has been shown to exhibit a wide range of biological activities.

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis and biological activities of fused pyran derivatives have been explored, where ethyl benzoylacetate reacted with benzylidenemalanonitrile to afford pyrane derivatives. These compounds have shown potential in various biological activities, demonstrating the versatility of cyclohexenyl derivatives in chemical synthesis (Shehab & Ghoneim, 2016).
  • A novel approach to the fluorescence enhancement of Er3+ ions by Glibenclamide, a compound structurally similar to N-[2-[2-(cyclohexen-1-yl)ethylsulfamoyl]ethyl]benzamide, has been reported. This study suggests potential applications in biochemical reactions and high-performance liquid chromatography detection (Faridbod et al., 2009).
  • Research into the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides indicates potential applications in developing selective class III agents for arrhythmia treatment. This work highlights the role of the imidazolyl group, akin to modifications seen in benzamide derivatives, in enhancing biological activity (Morgan et al., 1990).

Chemical Reactions and Material Development

  • The acceleration of the Baylis-Hillman reaction in polar solvents, including water and formamide, has been studied, showcasing the role of hydrogen bonding over hydrophobic effects. This research provides insights into solvent effects on chemical reactions, relevant to the manipulation of benzamide derivatives (Aggarwal et al., 2002).
  • In the field of material science, the preparation of multi-layered polyamide membranes via the addition of a co-solvent has been optimized, showing controlled surface morphology and network structures. This method, involving compounds similar to benzamide derivatives, highlights applications in water purification technologies (Kamada et al., 2014).

Biochemical Applications

  • Microwave-assisted synthesis of acridine-acetazolamide conjugates, involving sulfamoyl benzamide derivatives, investigated their inhibition effects on human carbonic anhydrase isoforms. This study underscores the therapeutic potential of benzamide derivatives in treating diseases associated with carbonic anhydrase activity (Ulus et al., 2016).

properties

IUPAC Name

N-[2-[2-(cyclohexen-1-yl)ethylsulfamoyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S/c20-17(16-9-5-2-6-10-16)18-13-14-23(21,22)19-12-11-15-7-3-1-4-8-15/h2,5-7,9-10,19H,1,3-4,8,11-14H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSSNTHCTCIYXCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNS(=O)(=O)CCNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(N-(2-(cyclohex-1-en-1-yl)ethyl)sulfamoyl)ethyl)benzamide

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